Cas no 137267-30-2 ((2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol)

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanol is a heterocyclic alcohol featuring an oxazole core substituted with ethyl and methyl groups at the 2- and 4-positions, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its functionalized oxazole scaffold, which serves as a versatile intermediate for the development of bioactive molecules. The hydroxymethyl group at the 5-position enhances reactivity, enabling further derivatization through esterification, etherification, or oxidation. Its well-defined structure and moderate stability make it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or agrochemicals. The compound is typically handled under inert conditions to preserve its integrity.
(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol structure
137267-30-2 structure
Product Name:(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol
CAS No:137267-30-2
MF:C7H11NO2
MW:141.167742013931
MDL:MFCD22047669
CID:1251501
PubChem ID:15093935
Update Time:2025-06-08

(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 5-Oxazolemethanol, 2-ethyl-4-methyl-
    • (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol
    • MDL: MFCD22047669
    • Inchi: 1S/C7H11NO2/c1-3-7-8-5(2)6(4-9)10-7/h9H,3-4H2,1-2H3
    • InChI Key: RJIIBLLQNGGCEM-UHFFFAOYSA-N
    • SMILES: O1C(CC)=NC(C)=C1CO

Computed Properties

  • Exact Mass: 141.07903

Experimental Properties

  • PSA: 46.26

(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol Pricemore >>

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Additional information on (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol

Recent Advances in the Study of 137267-30-2 and (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol: A Comprehensive Research Brief

The chemical compound 137267-30-2 and its derivative (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are part of a broader class of oxazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the importance of 137267-30-2 as a key intermediate in the synthesis of various pharmacologically active molecules. The compound's unique chemical structure, characterized by the presence of an oxazole ring, makes it a valuable scaffold for the development of novel therapeutics. Researchers have explored its potential in targeting specific biological pathways, particularly those involved in inflammation and cancer.

(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol, a derivative of 137267-30-2, has been the subject of several recent investigations due to its promising biological properties. Studies have demonstrated its efficacy as an inhibitor of certain enzymes involved in disease progression, such as kinases and proteases. Its ability to modulate these enzymes suggests potential applications in the treatment of conditions like autoimmune disorders and neurodegenerative diseases.

The synthesis of (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol has been optimized in recent years, with researchers developing more efficient and scalable methods. These advancements have facilitated its use in larger-scale pharmacological studies. Additionally, structural modifications of the compound have been explored to enhance its bioavailability and target specificity, leading to the development of analogs with improved therapeutic profiles.

In vitro and in vivo studies have provided valuable insights into the mechanism of action of these compounds. For instance, 137267-30-2 has been shown to interact with specific protein targets, disrupting key signaling pathways in cancer cells. Similarly, (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol has exhibited neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential as a lead compound for further development.

The safety and toxicity profiles of these compounds have also been investigated, with promising results. Preliminary toxicological studies indicate that both 137267-30-2 and (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol exhibit favorable safety margins, making them suitable candidates for further preclinical development. However, additional studies are needed to fully assess their long-term effects and potential side effects.

Looking ahead, researchers are exploring the potential of these compounds in combination therapies, where they may synergize with existing drugs to enhance therapeutic outcomes. Furthermore, the development of novel delivery systems, such as nanoparticle-based formulations, is being investigated to improve the bioavailability and targeted delivery of these compounds.

In conclusion, the recent advancements in the study of 137267-30-2 and (2-ethyl-4-methyl-1,3-oxazol-5-yl)methanol highlight their potential as valuable tools in drug discovery and development. Their unique chemical properties and biological activities make them promising candidates for the treatment of various diseases. Continued research in this area is expected to yield further insights and potentially lead to the development of new therapeutic agents.

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